Cas no 2228824-48-2 (O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine)
O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine Chemical and Physical Properties
Names and Identifiers
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- O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine
- 2228824-48-2
- EN300-1798877
- O-[1-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine
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- Inchi: 1S/C9H12FNO/c1-6-8(7(2)12-11)4-3-5-9(6)10/h3-5,7H,11H2,1-2H3
- InChI Key: BENWSJHKJFXKGN-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C)C(C)ON
Computed Properties
- Exact Mass: 169.090292168g/mol
- Monoisotopic Mass: 169.090292168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 35.2Ų
O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1798877-0.05g |
O-[1-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine |
2228824-48-2 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1798877-0.1g |
O-[1-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine |
2228824-48-2 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1798877-0.25g |
O-[1-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine |
2228824-48-2 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1798877-0.5g |
O-[1-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine |
2228824-48-2 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1798877-1.0g |
O-[1-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine |
2228824-48-2 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1798877-2.5g |
O-[1-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine |
2228824-48-2 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1798877-5.0g |
O-[1-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine |
2228824-48-2 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1798877-10.0g |
O-[1-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine |
2228824-48-2 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1798877-1g |
O-[1-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine |
2228824-48-2 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1798877-5g |
O-[1-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine |
2228824-48-2 | 5g |
$3687.0 | 2023-09-19 |
O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine Related Literature
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine
Research Brief on O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine (CAS: 2228824-48-2) in Chemical Biology and Pharmaceutical Applications
O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine (CAS: 2228824-48-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This hydroxylamine derivative, characterized by its unique fluorinated aromatic structure, is being investigated for its potential as a versatile building block in drug discovery and as a modulator of biological pathways. Recent studies have focused on its synthetic accessibility, reactivity patterns, and preliminary biological activities, positioning it as a promising candidate for further development.
The compound's structural features, particularly the presence of both fluorine and hydroxylamine functional groups, contribute to its distinctive chemical properties. Fluorination at the aromatic ring enhances metabolic stability and membrane permeability, while the hydroxylamine moiety offers opportunities for further derivatization or participation in bioorthogonal reactions. Several research groups have reported synthetic routes to this compound, with optimized procedures achieving yields exceeding 75% while maintaining high purity standards suitable for pharmaceutical applications.
In biological studies, O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine has shown intriguing interactions with various enzyme systems. Preliminary screening data indicate moderate inhibitory activity against certain cytochrome P450 isoforms, suggesting potential applications in drug-drug interaction studies or as a pharmacophore for enzyme inhibitor design. Additionally, its ability to serve as a nitroxide precursor has sparked interest in its use for spin-labeling applications in biophysical studies of protein dynamics and structure.
Recent pharmacological evaluations have explored the compound's potential in central nervous system (CNS) targeting, leveraging its calculated physicochemical properties that suggest reasonable blood-brain barrier penetration. While comprehensive toxicological data remain limited, initial in vitro cytotoxicity screens show favorable safety profiles at therapeutic concentration ranges. Researchers are particularly interested in its potential as a scaffold for developing novel analgesics or anti-inflammatory agents, given structural similarities to known bioactive molecules in these therapeutic areas.
The pharmaceutical industry has taken notice of this compound's potential, with several patent applications filed in the past two years covering its synthetic methods and therapeutic applications. These intellectual property developments indicate growing commercial interest and suggest that O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine may soon transition from a research chemical to a clinical development candidate. Current challenges in the field include optimizing its metabolic stability and further elucidating its mechanism of action, which remain active areas of investigation.
Looking forward, researchers anticipate that O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine will play an increasingly important role in medicinal chemistry efforts, particularly in the design of targeted covalent inhibitors and as a versatile intermediate in complex molecule synthesis. Its combination of synthetic tractability and promising biological activity makes it a compelling subject for continued study, with potential applications spanning from tool compound development to therapeutic agent discovery.
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